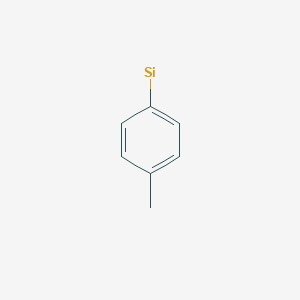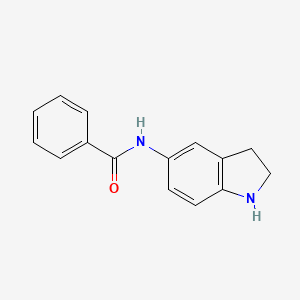
n-(Indolin-5-yl)benzamide
Descripción general
Descripción
N-(Indolin-5-yl)benzamide is an organic compound. It is also known as a Lipid Uptake Inhibitor, ML278 . It acts as a highly potent, reversible inhibitor of lipid uptake via scavenger receptor class B type I (SR-BI; IC 50 = 6 nM) .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N2O . The exact mass is 238.11100 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The molecular weight of this compound is 238.28400 . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Asymmetric Synthesis
- Asymmetric Chlorocyclization : N-(Indolin-5-yl)benzamide derivatives have been used in asymmetric chlorocyclization. This process creates fused indolines with high enantioselectivity, showcasing the potential of these compounds in synthesizing complex molecular structures (Qin Yin & S. You, 2014).
Anticancer Applications
- Anticancer Activity : Certain N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides, which are structurally related to this compound, have shown remarkable antitumor activity against various cancer cell lines. This highlights their potential as candidates for anticancer drug development (A. Alafeefy et al., 2015).
Molecular Structure Analysis
- Hirshfeld Surface Analysis and DFT Calculations : Research involving compounds like 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, which is structurally similar to this compound, used Hirshfeld surface analysis and DFT calculations for understanding molecular interactions. This demonstrates the use of this compound analogs in advanced molecular structure analysis (D. Geetha et al., 2019).
Enzyme Inhibition
- Alkaline Phosphatase Inhibition : Bi-heterocyclic benzamides, similar to this compound, have been synthesized and identified as potent inhibitors of alkaline phosphatase. These compounds could have implications in regulating bone and teeth calcification (M. Abbasi et al., 2019).
Antimicrobial and Antiproliferative Properties
- Antimicrobial and Antiproliferative Activity : N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, structurally related to this compound, have been synthesized and shown to possess significant antimicrobial and antiproliferative activities. This suggests potential applications in developing new antimicrobial and anticancer agents (H. Kumar et al., 2012).
Anti-Tubercular Activity
- Novel Anti-Tubercular Agents : Analogues of this compound have been studied for their anti-tubercular activity, highlighting their potential use in developing treatments for tuberculosis (Kalaga Mahalakshmi Naidu et al., 2015).
Histone Deacetylase Inhibition
- Histone Deacetylase Inhibitors : Certain 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines, structurally related to this compound, have shown potent histone deacetylase inhibitory activities, which could have implications in anti-inflammatory and anticancer therapies (Hsueh-Yun Lee et al., 2013).
Neuroleptic Activity
- Neuroleptic Agents : Research on benzamides, including compounds similar to this compound, has shown potential neuroleptic activity, indicating possible applications in treating psychosis (S. Iwanami et al., 1981).
Mecanismo De Acción
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications .
Mode of action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution .
Biochemical pathways
Indole derivatives are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Indoline structures, which are similar to indole, are known to interact with the amino acid residues of proteins, which can improve the physicochemical properties of the compounds .
Result of action
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-(Indolin-5-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as Aurora A kinase, which is involved in cell division and has implications in cancer treatment . The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting their activity and affecting downstream biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting Aurora A kinase, this compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate other signaling pathways, contributing to its anti-inflammatory and antiviral effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as Aurora A kinase, leading to enzyme inhibition. This inhibition can result in changes in gene expression and cellular function. For instance, the inhibition of Aurora A kinase by this compound can lead to the downregulation of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For example, the inhibition of Aurora A kinase by this compound can impact metabolic pathways related to cell proliferation and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can influence its activity and effectiveness in targeting specific biomolecules and pathways .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Its localization can also affect its ability to inhibit target enzymes and modulate cellular processes .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(11-4-2-1-3-5-11)17-13-6-7-14-12(10-13)8-9-16-14/h1-7,10,16H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZSHSMLOYCDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



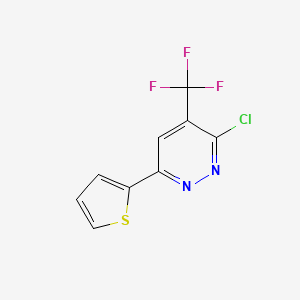
![2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3168490.png)

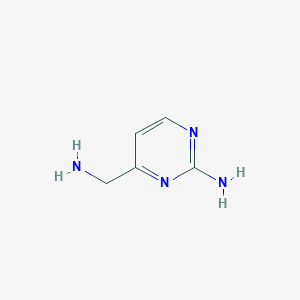


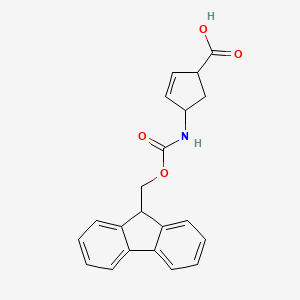
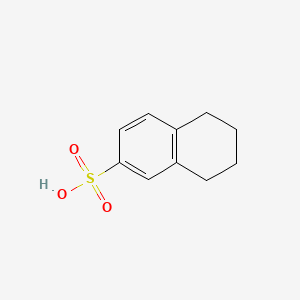
![4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3168528.png)
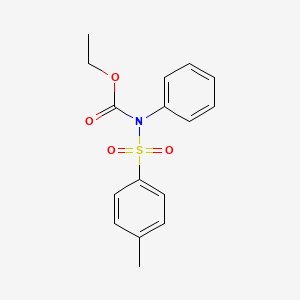
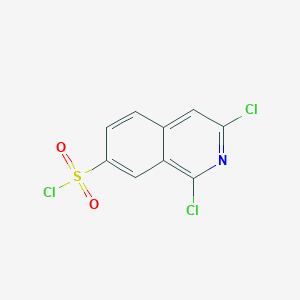

![5,5'-Bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3168563.png)
